Methyl 3-hydrazinothiophene-2-carboxylate chemical structure and properties
Methyl 3-hydrazinothiophene-2-carboxylate chemical structure and properties
An In-Depth Technical Guide to Methyl 3-hydrazinothiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Methyl 3-hydrazinothiophene-2-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal building block in synthetic and medicinal chemistry. Its structure uniquely combines a thiophene core, a privileged pharmacophore in numerous approved drugs, with a reactive hydrazine moiety and a versatile methyl ester group.[1] This trifecta of functional groups makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures, particularly fused heterocyclic systems with diverse pharmacological potential. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthesis pathway with mechanistic insights, and its significant applications for professionals engaged in chemical research and drug development.
Molecular Profile and Physicochemical Properties
The chemical identity and fundamental properties of Methyl 3-hydrazinothiophene-2-carboxylate are foundational to its application in synthetic chemistry. The molecule's structure is defined by a five-membered thiophene ring, substituted at the C2 position with a methyl carboxylate group (-COOCH₃) and at the C3 position with a hydrazine group (-NHNH₂).
Caption: 2D structure of Methyl 3-hydrazinothiophene-2-carboxylate.
The presence of the hydrazine and ester groups imparts a degree of polarity that influences its solubility and reactivity profile. While the thiophene ring provides a hydrophobic character, the N-H bonds of the hydrazine allow for hydrogen bonding, affecting its behavior in various solvent systems.
| Identifier / Property | Value | Source |
| IUPAC Name | methyl 3-hydrazinylthiophene-2-carboxylate | [2][3] |
| CAS Number | 75681-13-9 | [3] |
| Molecular Formula | C₆H₈N₂O₂S | [2][3] |
| Molecular Weight | 172.2 g/mol | [3] |
| Monoisotopic Mass | 172.03065 Da | [2] |
| InChIKey | RWGYQWWIXLVGDJ-UHFFFAOYSA-N | [2][3] |
| SMILES | COC(=O)C1=C(NN)C=CS1 | [3] |
| Predicted XlogP | 1.6 | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar structures[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from thiophene properties[1][5] |
Synthesis and Mechanistic Rationale
A robust and logical synthetic pathway to Methyl 3-hydrazinothiophene-2-carboxylate involves a multi-step process commencing with the well-established Gewald reaction to construct the core aminothiophene scaffold. This intermediate is then converted to the target hydrazine derivative via a classical diazotization-reduction sequence. This approach is favored for its reliability and use of readily available starting materials.
Experimental Protocol
Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate via Gewald Reaction
This step builds the foundational 3-aminothiophene ring system. The Gewald reaction is a multicomponent condensation that efficiently forms substituted 2-aminothiophenes.[4][6]
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Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer and reflux condenser, combine methyl cyanoacetate, an equimolar amount of a suitable α-mercapto carbonyl compound (or a precursor like 1,4-dithiane-2,5-diol), and elemental sulfur.[6]
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Solvent and Catalyst: Dissolve the reagents in a suitable alcohol, such as methanol or ethanol. Add a catalytic amount of a base, typically a tertiary amine like triethylamine, to facilitate the initial Knoevenagel condensation.
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Reaction Execution: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Filter the resulting solid, wash with cold solvent to remove impurities, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Causality Insight: The base catalyst is crucial for deprotonating the active methylene group of methyl cyanoacetate, initiating the condensation cascade. The use of elemental sulfur provides the necessary heteroatom for the thiophene ring closure.[7]
Step 2: Conversion of Amine to Hydrazine via Diazotization and Reduction
This two-part step transforms the stable amino group into the reactive hydrazine moiety.
-
Diazotization:
-
Dissolve the synthesized Methyl 3-aminothiophene-2-carboxylate in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C. The formation of the diazonium salt can be confirmed by a positive starch-iodide paper test.
-
Self-Validating System: Maintaining the low temperature is critical. Diazonium salts are thermally unstable and can decompose violently or lead to unwanted side products if the temperature rises. The persistence of nitrous acid (checked by starch-iodide paper) indicates the completion of the reaction.
-
-
Reduction:
-
In a separate flask, prepare a reducing solution, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, and cool it to 0-5 °C.
-
Add the freshly prepared, cold diazonium salt solution dropwise to the stirred reducing solution. Maintain the low temperature throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours before letting it warm to room temperature.
-
Expertise Note: The choice of SnCl₂ as a reducing agent is a classic and effective method for converting aryl diazonium salts to arylhydrazines. It provides a reliable yield and is well-documented in organic synthesis literature.
-
-
Isolation and Purification:
-
Basify the acidic reaction mixture by carefully adding a concentrated base solution (e.g., NaOH or NH₄OH) until the pH is alkaline, which precipitates the crude hydrazine product.
-
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
The crude product can be purified by recrystallization from a solvent mixture such as ethanol/water.
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Caption: Synthetic workflow for Methyl 3-hydrazinothiophene-2-carboxylate.
Spectroscopic Characterization
Structural elucidation of the final product relies on standard spectroscopic techniques. The following are the expected characteristic signals for Methyl 3-hydrazinothiophene-2-carboxylate.
| Technique | Expected Signals and Interpretation |
| ¹H NMR | ~3.8 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃). ~4.5-5.5 ppm (broad singlet, 2H): Protons of the terminal -NH₂ of the hydrazine group. ~7.0-7.5 ppm (doublet, 1H) & ~7.6-8.0 ppm (doublet, 1H): The two coupled protons on the thiophene ring. ~8.5-9.5 ppm (broad singlet, 1H): Proton of the -NH- directly attached to the ring. Note: Hydrazine protons are D₂O exchangeable. |
| ¹³C NMR | ~52 ppm: Carbon of the methyl ester (-OCH₃). ~110-145 ppm: Four distinct signals corresponding to the carbons of the thiophene ring. The carbon attached to the hydrazine (C3) will be significantly upfield compared to the others. ~165 ppm: Carbonyl carbon of the methyl ester (C=O). |
| IR Spectroscopy (cm⁻¹) | 3200-3400: Two or more sharp peaks corresponding to N-H stretching of the hydrazine group. ~3100: C-H stretching of the aromatic thiophene ring. ~2950: C-H stretching of the methyl group. ~1710: Strong, sharp absorption from the C=O stretching of the ester. ~1600: N-H bending (scissoring) of the primary amine group. ~1250: C-O stretching of the ester. |
Chemical Reactivity and Applications in Medicinal Chemistry
The synthetic utility of Methyl 3-hydrazinothiophene-2-carboxylate stems primarily from the high nucleophilicity of its hydrazine group. This functionality readily undergoes condensation reactions with a wide array of carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives.[8]
This reaction is of paramount importance because hydrazide-hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[8][9]
Caption: Reactivity pathway leading to pharmacologically active scaffolds.
Furthermore, the molecule can serve as a precursor for constructing more complex, fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of thienopyrazoles, while reaction with α,β-unsaturated nitriles can yield thienopyridazines. These fused ring systems are actively explored in drug discovery programs targeting kinases, G-protein coupled receptors, and other cellular targets.[6] The presence of the methyl ester at the C2 position provides an additional handle for further synthetic modifications, such as amidation or reduction, allowing for the generation of diverse chemical libraries for high-throughput screening.
Handling, Storage, and Safety
Storage: Hydrazine derivatives can be sensitive to oxidation and light. To ensure long-term stability and purity, Methyl 3-hydrazinothiophene-2-carboxylate should be stored in a tightly sealed container in a cool, dry, and dark place.[10] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.[10]
Safety: Hydrazine derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, rinse affected areas immediately with plenty of water and seek medical attention.
Conclusion
Methyl 3-hydrazinothiophene-2-carboxylate is a strategically important molecular scaffold that offers immense potential for chemical synthesis and drug discovery. Its well-defined structure, accessible synthesis, and versatile reactivity make it a high-value intermediate for creating novel hydrazones and fused heterocyclic systems. For researchers and drug development professionals, this compound represents a gateway to diverse libraries of molecules with the potential for significant therapeutic impact.
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